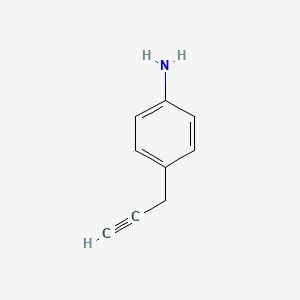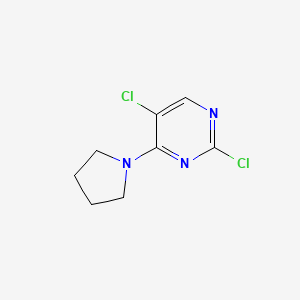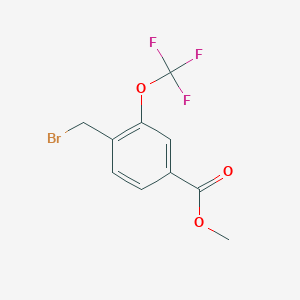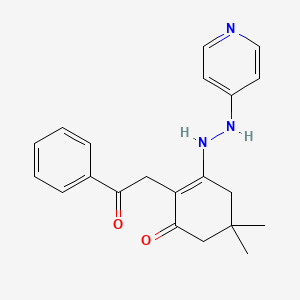
5,5-Dimethyl-2-phenacyl-3-(2-pyridin-4-ylhydrazinyl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-2-phenacyl-3-(2-pyridin-4-ylhydrazinyl)cyclohex-2-en-1-one: is a complex organic compound with a unique structure that includes a cyclohexenone ring, a phenacyl group, and a pyridinylhydrazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-phenacyl-3-(2-pyridin-4-ylhydrazinyl)cyclohex-2-en-1-one typically involves multiple steps:
Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through a Michael addition reaction followed by an aldol condensation. This involves the reaction of a diketone with an enolate under basic conditions.
Introduction of the Phenacyl Group: The phenacyl group is introduced via a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Pyridinylhydrazinyl Moiety: The final step involves the reaction of the intermediate compound with 2-pyridin-4-ylhydrazine under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenacyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the cyclohexenone ring, converting it to a cyclohexanol derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology and Medicine
The compound’s potential biological activity, particularly its interaction with biological targets, makes it a candidate for drug development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, although further research is needed to confirm these activities.
Industry
In material science, the compound can be used in the development of novel materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it useful in the modification of material surfaces.
Mechanism of Action
The mechanism by which 5,5-Dimethyl-2-phenacyl-3-(2-pyridin-4-ylhydrazinyl)cyclohex-2-en-1-one exerts its effects depends on its interaction with molecular targets. The phenacyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyridinylhydrazinyl moiety may form hydrogen bonds or coordinate with metal ions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethyl-3-(phenylamino)cyclohex-2-en-1-one
- 5,5-Dimethyl-3-(pyridin-2-yl)cyclohex-2-en-1-one
- 5,5-Dimethyl-2,2-dipyridyl
Uniqueness
Compared to similar compounds, 5,5-Dimethyl-2-phenacyl-3-(2-pyridin-4-ylhydrazinyl)cyclohex-2-en-1-one is unique due to the presence of both the phenacyl and pyridinylhydrazinyl groups. This dual functionality allows for a broader range of chemical reactions and potential applications. The combination of these groups in a single molecule enhances its versatility and potential for use in various fields.
Properties
CAS No. |
58137-30-7 |
|---|---|
Molecular Formula |
C21H23N3O2 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
5,5-dimethyl-2-phenacyl-3-(2-pyridin-4-ylhydrazinyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C21H23N3O2/c1-21(2)13-18(24-23-16-8-10-22-11-9-16)17(20(26)14-21)12-19(25)15-6-4-3-5-7-15/h3-11,24H,12-14H2,1-2H3,(H,22,23) |
InChI Key |
GLTNWNDCDLFOKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)CC(=O)C2=CC=CC=C2)NNC3=CC=NC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




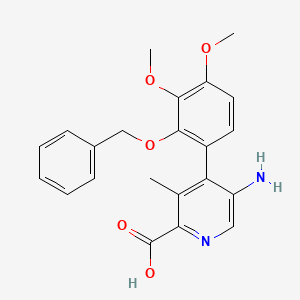

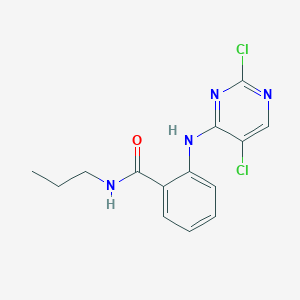
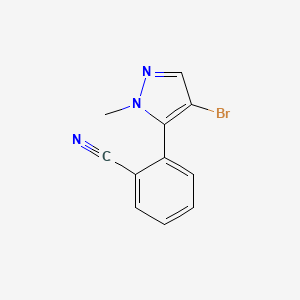
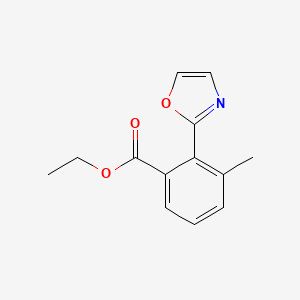

![6-acetyl-8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13986010.png)
